molecular formula C11H8F3N5O3 B2497507 2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide CAS No. 1396852-72-4

2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide

Cat. No. B2497507
CAS RN: 1396852-72-4
M. Wt: 315.212
InChI Key: SIRPNMRHBYGAOE-UHFFFAOYSA-N
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Description

"2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide" appears to be a compound with a complex molecular structure involving pyrazine, oxazole, and carboxamide functional groups. Such structures are often explored for their potential in various chemical and pharmaceutical applications due to their unique chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related compounds often involves catalyzed reactions, as seen in the switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles. This process demonstrates the versatility of catalysts in directing the formation of complex heterocycles, including pyrazine derivatives (Rostovskii et al., 2017).

Molecular Structure Analysis

Studies on molecular cocrystals and the crystal structures of adducts involving pyrazine derivatives offer insights into the molecular structure analysis, highlighting the significance of intra- and inter-molecular hydrogen bonding interactions in determining the structural configuration of such compounds (Lynch et al., 1994).

Chemical Reactions and Properties

The functionalization of oxazolo[4,5-b]pyrazines through deprotometallation is an example of chemical reactions relevant to modifying the chemical structure and enhancing the reactivity of pyrazine derivatives. This process involves lithio derivatives and subsequent trapping by iodolysis, illustrating the complex reactivity of such compounds (Bisballe et al., 2018).

Physical Properties Analysis

While specific physical properties of "2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide" are not detailed in the literature, studies on similar compounds, such as their solubility, melting points, and crystal structure, provide valuable insights into how these properties are influenced by the molecular structure and functional groups present.

Chemical Properties Analysis

The chemical properties of pyrazine derivatives, including reactivity, stability, and interactions with various reagents, can be inferred from studies on related compounds. For instance, the regioselective synthesis of pyrazoles and 1,2,4-triazines demonstrates the impact of solvent, temperature, and substituents on the chemical behavior of these compounds (Kawase et al., 2008).

Scientific Research Applications

Functionalization of Oxazolo[4,5-b]pyrazines

Different 2-arylated oxazolo[4,5-b]pyrazines were functionalized through deprotometallation processes, demonstrating the synthetic versatility of oxazole and pyrazine derivatives. This study showcases the potential of these compounds in constructing complex molecular architectures, providing insights into regioselectivity and functional group compatibility (Bisballe et al., 2018).

Solvothermal Interconversions of Pyrazinyl Substituted Azole Derivatives

This research explored the solvothermal reactions of dipyrazinyl compounds, revealing reversible conversions and the formation of crystalline materials with supramolecular architectures. The findings underscore the potential of pyrazine derivatives in materials science, particularly in designing coordination complexes and co-crystals (Li et al., 2010).

Antimicrobial and Antitumor Activities of Pyrazole Derivatives

Novel N-arylpyrazole-containing enaminones were synthesized, with some derivatives showing comparable inhibition effects against human breast and liver carcinoma cell lines to 5-fluorouracil. Additionally, selected compounds demonstrated antimicrobial activity, highlighting the therapeutic potential of pyrazole derivatives in oncology and infectious diseases (Riyadh, 2011).

Synthesis and Biological Evaluation of Linezolid-like Analogues

A series of 4-(substituted benzylidene)-2-(pyrazin-2-yl)oxazol-5(4H)-one compounds were synthesized and showed promising broad-spectrum antibacterial and antifungal activities. The study provides valuable data on the structure-activity relationship of oxazole and pyrazine derivatives, suggesting their utility in developing new antimicrobials (Rajurkar & Pund, 2014).

properties

IUPAC Name

2-(pyrazine-2-carbonylamino)-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5O3/c12-11(13,14)5-17-8(20)7-4-22-10(18-7)19-9(21)6-3-15-1-2-16-6/h1-4H,5H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRPNMRHBYGAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NC2=NC(=CO2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide

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